molecular formula C12H14O B6615118 4-(hex-5-yn-1-yl)phenol CAS No. 2358810-05-4

4-(hex-5-yn-1-yl)phenol

Cat. No.: B6615118
CAS No.: 2358810-05-4
M. Wt: 174.24 g/mol
InChI Key: BFIHDTFUGTXZBZ-UHFFFAOYSA-N
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Description

4-(Hex-5-yn-1-yl)phenol is an alkylphenol derivative featuring a terminal alkyne group (C≡C) at the fifth carbon of a six-carbon chain attached to the para position of a phenol ring. While direct experimental data on its physicochemical properties are sparse in the provided evidence, its synthesis and structural analogs are discussed in related contexts .

Properties

IUPAC Name

4-hex-5-ynylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h1,7-10,13H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIHDTFUGTXZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hex-5-yn-1-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and green conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.

Industrial Production Methods

Industrial production of substituted phenols, including this compound, often involves transition-metal catalyzed processes, hydroxylation of benzene, and oxidation of cumene . These methods are optimized for large-scale production, ensuring high yields and purity of the final product.

Mechanism of Action

The mechanism of action of 4-(hex-5-yn-1-yl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-Hexylphenol (CAS 1987-50-4)

  • Structure: A linear hexyl chain (-CH2CH2CH2CH2CH2CH3) at the para position of phenol.
  • Key Differences: Lacks the terminal alkyne group, reducing reactivity in click chemistry (e.g., CuAAC reactions). Classified as an alkylphenol, a group known for endocrine-disrupting properties .
  • Applications : Primarily used in surfactants and industrial processes.

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

  • Structure: A phenol ring linked to a diphenylimidazole group.
  • Key Differences: Contains an imidazole ring with extended π-conjugation, enabling nonlinear optical (NLO) properties (e.g., χ(3) = 2.26 × 10⁻⁶ esu) . Exhibits a lower bandgap (2.54 eV) due to π→π* transitions, enhancing photonic applications .
  • Applications : Proposed for optical limiters and photonic devices .

1-(Hex-5-yn-1-yl)-1H-imidazole

  • Structure : A hex-5-yn-1-yl chain attached to an imidazole ring.
  • Key Differences: Replaces the phenol group with imidazole, altering electronic properties and coordination chemistry. Synthesized via nucleophilic substitution using NaH, with structural confirmation by NMR (e.g., terminal alkyne proton triplet at δ 2.4 ppm) .
  • Applications : Intermediate in macrocyclic compound synthesis.

N-(Hex-5-yn-1-yl)-2-iodoacetamide (CAS 930800-38-7)

  • Structure : Hex-5-yn-1-yl chain linked to an iodoacetamide group.
  • Key Differences: Incorporates an electrophilic iodine atom, enabling alkylation reactions.
  • Applications : Used in bioconjugation and peptide modification.

Structural and Functional Analysis

Reactivity

  • 4-(Hex-5-yn-1-yl)phenol: The terminal alkyne enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in bioconjugation and polymer chemistry .
  • Alkylphenols (e.g., 4-hexylphenol): Limited to electrophilic aromatic substitution or oxidation reactions due to the absence of unsaturated bonds .

Electronic Properties

  • 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Demonstrates a HOMO-LUMO gap of 2.54 eV and high hyperpolarizability (γ = 2.89 × 10⁻⁶ cm²/W), critical for NLO performance .

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